2-Ethoxy-5-methylbenzenethiol
Description
Properties
IUPAC Name |
2-ethoxy-5-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-10-8-5-4-7(2)6-9(8)11/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUNVYZNMVNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307304 | |
| Record name | 2-Ethoxy-5-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23385-48-0 | |
| Record name | 2-Ethoxy-5-methylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23385-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aryne Generation and Thiolation
Aryne intermediates offer a versatile route to functionalized aromatic thiols. In this method, a silyl-triflate precursor undergoes fluoride-induced elimination to generate a reactive aryne, which is trapped by sulfur nucleophiles.
Procedure :
-
Precursor Preparation : 2-Ethoxy-5-methylphenyl triflate is synthesized by treating 2-ethoxy-5-methylphenol with triflic anhydride.
-
Aryne Formation : Treatment with cesium fluoride in tetrahydrofuran (THF) induces desilylation and elimination, forming the aryne intermediate.
-
Thiolation : The aryne reacts with potassium ethyl xanthate (KES) at −78°C, yielding the xanthate adduct.
-
Hydrolysis : The xanthate is hydrolyzed with aqueous NaOH to produce the thiol.
Key Data :
-
Yield : 65–75% (over three steps)
-
Conditions : Anhydrous THF, −78°C to 25°C
-
Advantages : Regioselective thiol introduction; compatible with electron-donating substituents.
Diazonium Salt Substitution
Nitro Reduction and Diazotization
This classical approach involves nitro group reduction, diazonium salt formation, and subsequent thiol substitution.
Procedure :
-
Nitro Starting Material : 1-Nitro-2-ethoxy-5-methylbenzene is prepared via nitration of 2-ethoxy-5-methylbenzene.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-ethoxy-5-methylaniline.
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Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium chloride.
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Thiol Introduction : The diazonium salt is reacted with potassium ethyl xanthate (KES), followed by acidic hydrolysis to yield the thiol.
Key Data :
-
Yield : 50–60% (over four steps)
-
Conditions : 0–5°C (diazotization); room temperature (xanthate substitution)
-
Limitations : Requires careful handling of diazonium salts due to instability.
Directed Ortho-Metalation
Lithium-Mediated Thiolation
Directed metalation leverages substituents to guide regioselective functionalization. The ethoxy group directs lithiation to the ortho position, enabling thiol installation.
Procedure :
-
Substrate Preparation : 2-Ethoxy-5-methylbenzene is treated with lithium diisopropylamide (LDA) in THF at −78°C.
-
Sulfur Quenching : The lithiated intermediate reacts with elemental sulfur (S₈), forming a lithium thiolate.
Key Data :
-
Yield : 45–55%
-
Conditions : −78°C (metalation); ambient temperature (quenching)
-
Challenges : Competing side reactions at higher temperatures.
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Aryne Intermediate | 65–75% | Moderate | High | Industrial |
| Diazonium Substitution | 50–60% | High | Moderate | Laboratory |
| Directed Metalation | 45–55% | Low | High | Laboratory |
Critical Insights :
-
The aryne method offers the highest yield and scalability, making it suitable for industrial production.
-
Diazonium substitution is limited by intermediate stability but remains a reliable lab-scale approach.
-
Directed metalation requires stringent temperature control but achieves excellent regioselectivity.
Emerging Strategies and Optimization
Scientific Research Applications
2-Ethoxy-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Ethoxy-5-methylbenzenethiol with key analogs from the literature:
Key Observations:
Core Structure Differences: The target compound features a simple benzene ring, whereas 5-Methoxy-2-mercaptobenzimidazole and 5-Ethoxy-2-Mercaptobenzimidazole incorporate a benzimidazole ring (two fused aromatic rings with nitrogen atoms). The benzimidazole derivatives exhibit enhanced hydrogen-bonding capacity and aromatic stability, making them more suited for pharmaceutical applications . 2-Amino-5-methylbenzenethiol () shares the benzene-thiol backbone but replaces the ethoxy group with an amino (-NH₂) group, increasing basicity and altering solubility .
Substituent Effects: Ethoxy vs. Methyl Group: The methyl substituent at position 5 enhances steric hindrance and may reduce reactivity at the thiol site compared to unsubstituted analogs.
Molecular Weight and Physical Properties: The benzimidazole derivatives (180.22–194.25 g/mol) have higher molecular weights due to their fused-ring systems. The target compound’s lower molecular weight (168.25 g/mol) suggests higher volatility and possibly lower melting points compared to benzimidazole analogs. The amino-substituted analog (2-Amino-5-methylbenzenethiol) has a lower molecular weight (139.22 g/mol) and a reported melting point of 110°C, which may reflect stronger intermolecular hydrogen bonding from the -NH₂ group .
Reactivity and Spectral Characteristics
- Thiol Reactivity: The -SH group in all compounds enables nucleophilic substitution, metal coordination, and oxidation to disulfides. However, substituents modulate reactivity: Electron-donating groups (e.g., ethoxy) decrease thiol acidity, making proton loss less favorable compared to electron-withdrawing groups. In 2-Amino-5-methylbenzenethiol, the amino group’s electron-donating resonance effect further stabilizes the thiolate anion, enhancing nucleophilicity .
- Spectral Data: IR Spectroscopy: The S-H stretch in thiols typically appears near 2470 cm⁻¹ (as seen in 2-Amino-5-methylbenzenethiol) . Ethoxy groups may shift this peak slightly due to inductive effects. NMR Spectroscopy: In 2-Amino-5-methylbenzenethiol, the SH proton resonates at δ 2.75 (CDCl₃). Ethoxy and methyl groups in the target compound would likely deshield adjacent protons, causing upfield or downfield shifts depending on substitution patterns .
Biological Activity
2-Ethoxy-5-methylbenzenethiol, with the molecular formula C₉H₁₂OS, is an organic compound notable for its unique structure, which includes an ethoxy group, a methyl group, and a thiol group attached to a benzene ring. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves the ethylation of 5-methylphenol followed by thiolation using reagents such as thiourea or hydrogen sulfide under acidic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the function of these biomolecules, potentially affecting various biochemical pathways. Such mechanisms may lead to observed effects such as antimicrobial and antioxidant activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Case Studies
-
Case Study on Antimicrobial Properties :
A study published in a peer-reviewed journal investigated the efficacy of this compound against multi-drug resistant bacteria. The findings indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent. -
Case Study on Antioxidant Effects :
Another study focused on the antioxidant activity of this compound in cellular models exposed to oxidative stress. Results showed that treatment with this compound led to a marked reduction in markers of oxidative damage, suggesting protective effects against cellular injury.
Comparison with Similar Compounds
This compound can be compared with other thiol-containing compounds to elucidate its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Ethoxybenzenethiol | Lacks methyl group | Moderate antimicrobial activity |
| 5-Methylbenzenethiol | Lacks ethoxy group | Lower antioxidant activity |
| 2-Methyl-5-ethoxybenzenethiol | Similar structure but different positioning | Enhanced solubility and reactivity |
Q & A
Q. What are the recommended methods for synthesizing 2-Ethoxy-5-methylbenzenethiol, and how can purity be optimized?
Answer:
- Synthesis Strategy: A thiolation reaction involving nucleophilic substitution (e.g., using 2-ethoxy-5-methylbenzene bromide with thiourea or sodium hydrosulfide) is a common approach. Ether-protected intermediates may require deprotection under acidic conditions .
- Purity Optimization:
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
- Characterization: Validate purity via HPLC (C18 column, UV detection at 254 nm) and GC-MS (splitless mode, helium carrier gas) .
- Troubleshooting: Monitor for byproducts like disulfide dimers (common in thiol synthesis) using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. How should this compound be handled to ensure safety and stability in laboratory settings?
Answer:
- Handling Protocols:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group to disulfides.
- Store in amber vials at 2–8°C with desiccants (e.g., molecular sieves) .
- Safety Measures:
- Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
- In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. What spectroscopic and computational methods are suitable for analyzing the electronic properties of this compound?
Answer:
- Spectroscopy:
- Computational Modeling:
Q. How can researchers resolve contradictory data in reactivity studies of this compound (e.g., unexpected oxidation or nucleophilic behavior)?
Answer:
- Root-Cause Analysis:
- Oxidation Artifacts: Test for disulfide formation via LC-MS (m/z = 2×[M] - 2H). Use reducing agents (e.g., DTT) to reverse oxidation during experiments .
- Nucleophilicity: Adjust solvent polarity (e.g., DMF vs. THF) to modulate thiolate anion formation. Monitor pH (pKa ~10 for aryl thiols) to control deprotonation .
- Experimental Controls: Include blank reactions (without substrate) and internal standards (e.g., benzyl mercaptan) to validate results .
Q. What strategies are recommended for studying the biological interactions of this compound (e.g., enzyme inhibition or protein binding)?
Answer:
- Assay Design:
- Advanced Techniques:
Methodological Challenges and Solutions
Q. Table 1: Common Experimental Challenges and Mitigation Strategies
Data Reproducibility Guidelines
- Documentation: Record reaction conditions (temperature, solvent purity, catalyst batch) in detail.
- Reference Standards: Cross-check spectral data with NIST Chemistry WebBook entries for similar aryl thiols .
- Collaborative Validation: Share samples with independent labs for parallel characterization (e.g., via round-robin testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
